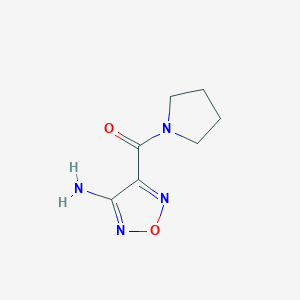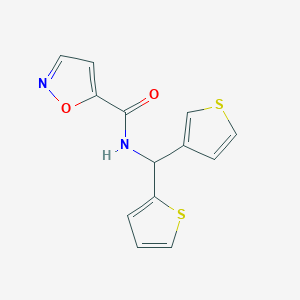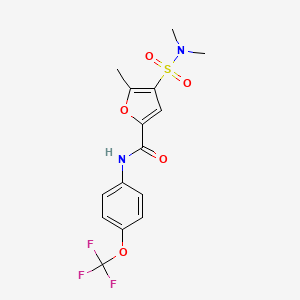
N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein, which plays a crucial role in various biological processes, including cancer progression and inflammation.
Wirkmechanismus
Compound 1 is a potent inhibitor of a specific protein, which is a key regulator of various cellular processes, including cell growth, proliferation, and survival. This protein is overexpressed in various types of cancer, leading to the activation of several oncogenic pathways. Compound 1 binds to the active site of this protein, leading to its inhibition and subsequent suppression of cancer cell growth and proliferation. Furthermore, N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 also inhibits the production of pro-inflammatory cytokines, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Compound 1 has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Furthermore, N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, one of the limitations of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. Furthermore, N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1. One potential direction is to investigate its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative disorders. Furthermore, future studies could focus on optimizing the synthesis method of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 to improve its yield and purity. Overall, the potential therapeutic applications of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 make it an exciting area of research for the future.
In conclusion, N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to inhibit a specific protein, which is overexpressed in various types of cancer, has made it a promising candidate for cancer therapy. Furthermore, its anti-inflammatory properties make it a potential therapeutic agent for autoimmune diseases. Future research on N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 could lead to the development of new and effective treatments for these diseases.
Synthesemethoden
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 involves multiple steps, starting with the reaction between 4-fluorobenzenethiol and 2-bromo-4-fluorobenzene to form 4-(4-fluorophenyl)thiazole. This intermediate is then reacted with piperidine-3-carboxylic acid to obtain the desired N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. The final step involves the addition of methylsulfonyl chloride to the amine group to form the target N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. The overall yield of the synthesis is around 25%, and the purity of the N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is greater than 95%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has shown promising results in various preclinical studies as a potential therapeutic agent for cancer, inflammation, and autoimmune diseases. It has been found to inhibit the activity of a specific protein, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of this protein leads to the suppression of cancer cell growth and proliferation. Furthermore, N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide 1 has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S2/c1-25(22,23)20-8-2-3-12(9-20)15(21)19-16-18-14(10-24-16)11-4-6-13(17)7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQZBIYJVDMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide](/img/structure/B2555959.png)
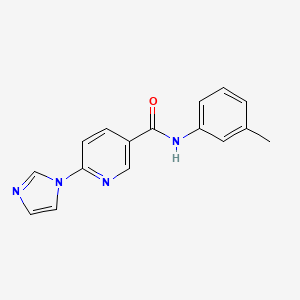
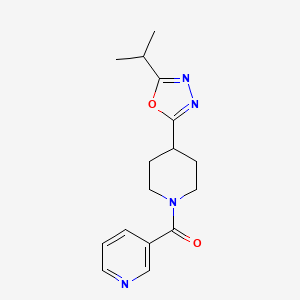

![2-(2-chloro-6-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2555964.png)


![methyl 4-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2555970.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2555971.png)

![N-(3-fluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2555977.png)
